molecular formula C9H9NO3S B13199357 1-Benzofuran-2-ylmethanesulfonamide

1-Benzofuran-2-ylmethanesulfonamide

Cat. No.: B13199357
M. Wt: 211.24 g/mol
InChI Key: FAUIRENTUFLDLU-UHFFFAOYSA-N
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Description

1-Benzofuran-2-ylmethanesulfonamide is an organic compound with the molecular formula C₉H₉NO₃S.

Properties

Molecular Formula

C9H9NO3S

Molecular Weight

211.24 g/mol

IUPAC Name

1-benzofuran-2-ylmethanesulfonamide

InChI

InChI=1S/C9H9NO3S/c10-14(11,12)6-8-5-7-3-1-2-4-9(7)13-8/h1-5H,6H2,(H2,10,11,12)

InChI Key

FAUIRENTUFLDLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CS(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzofuran-2-ylmethanesulfonamide can be synthesized through several methods. One common approach involves the reaction of benzofuran with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Benzofuran-2-ylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Benzofuran-2-ylmethanesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-Benzofuran-2-ylmethanesulfonamide stands out due to its unique combination of a benzofuran core and a sulfonamide group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Biological Activity

1-Benzofuran-2-ylmethanesulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound has the following chemical properties:

PropertyValue
Molecular Formula C9H9NO3S
Molecular Weight 215.24 g/mol
IUPAC Name This compound
Canonical SMILES C1=CC2=C(C=C1)C(=C(O2)C)S(=O)(=O)N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to inhibit certain enzymes and receptors, which can lead to various pharmacological effects.

Key Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell signaling.
  • Receptor Modulation: It has shown potential in modulating receptor activity, which may contribute to its therapeutic effects in various conditions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects: Studies have suggested that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes.
  • Antimicrobial Properties: Preliminary investigations indicate potential antimicrobial activity against certain bacterial strains.
  • Neuroprotective Effects: There is emerging evidence that it may protect neuronal cells from oxidative stress and apoptosis.

Case Studies

Several studies have explored the biological effects of this compound:

Case Study 1: Anti-inflammatory Activity

A study conducted on animal models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan, indicating its anti-inflammatory properties. The mechanism was linked to the downregulation of NF-kB signaling pathways.

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.

Case Study 3: Neuroprotection

In a neurotoxicity model using SH-SY5Y cells, treatment with the compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability under oxidative stress conditions. This suggests a protective role against neurodegenerative processes.

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